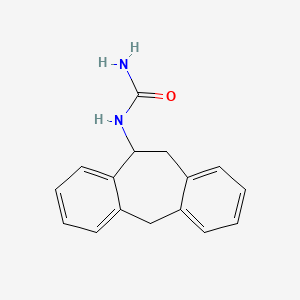![molecular formula C14H14O B14697257 Phenol, 4-[(3-methylphenyl)methyl]- CAS No. 28942-33-8](/img/structure/B14697257.png)
Phenol, 4-[(3-methylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[(3-methylphenyl)methyl]- is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where a 3-methylphenyl group is attached to the fourth position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(3-methylphenyl)methyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[(3-methylphenyl)methyl]- often involves large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[(3-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[(3-methylphenyl)methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 4-[(3-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[(3-methylphenyl)methyl]- can be compared with other similar compounds such as:
p-Chlorocresol: Known for its disinfectant and antiseptic properties.
Cresols: A group of methylphenols with various industrial and medicinal applications.
Uniqueness
What sets Phenol, 4-[(3-methylphenyl)methyl]- apart is its unique combination of chemical stability and biological activity, making it a versatile compound for various applications.
Conclusion
Phenol, 4-[(3-methylphenyl)methyl]- is a compound with significant potential in multiple fields, from chemistry and biology to medicine and industry. Its diverse chemical reactions and applications make it a valuable subject of study for researchers and industrial chemists alike.
Eigenschaften
CAS-Nummer |
28942-33-8 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-[(3-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-13(9-11)10-12-5-7-14(15)8-6-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
ADCUQRHSYZUJND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


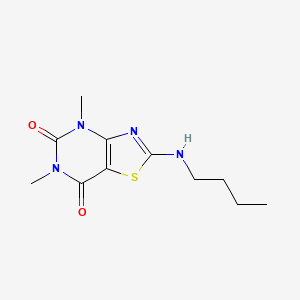
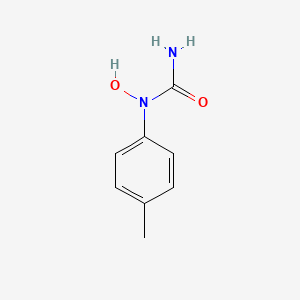

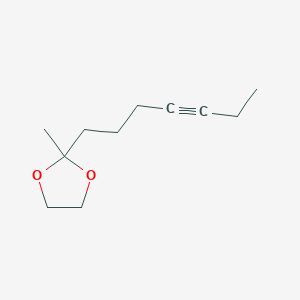
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
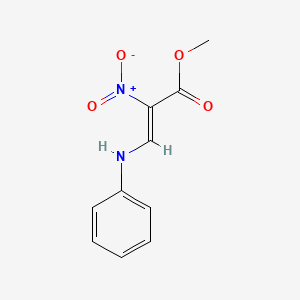
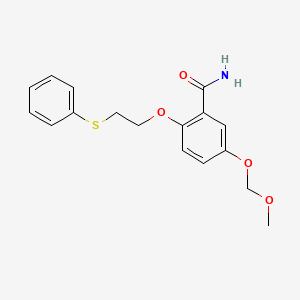
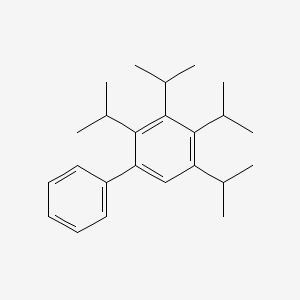
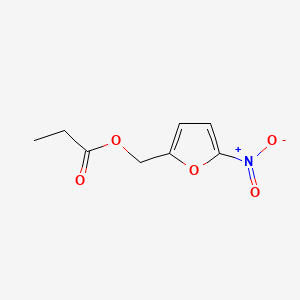
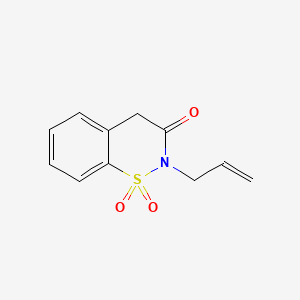
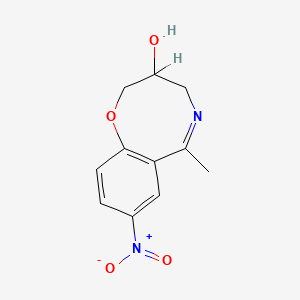
![3,5-Diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14697246.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)
